

Revaprazan as a tool compound for studying acid pump biology

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Compound of Interest		
Compound Name:	Revaprazan	
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Revaprazan: A Versatile Tool for Probing Acid Pump Biology Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Revaprazan**, a member of the potassium-competitive acid blocker (P-CAB) class of drugs, offers a distinct advantage for studying the biology of the gastric H+/K+ ATPase, commonly known as the proton pump. Unlike proton pump inhibitors (PPIs) that bind irreversibly, **revaprazan** reversibly inhibits the proton pump by competing with potassium ions (K+).[1][2][3][4] This reversible mechanism of action, coupled with its rapid onset, provides researchers with a powerful tool to investigate the dynamic regulation of gastric acid secretion and the physiological roles of the H+/K+ ATPase.[1][5] These application notes provide detailed protocols and data to facilitate the use of **revaprazan** as a tool compound in acid pump research.

Mechanism of Action

Revaprazan exerts its inhibitory effect on the final step of gastric acid secretion in parietal cells. [1][6] The H+/K+ ATPase is the enzyme responsible for exchanging hydrogen ions (H+) for potassium ions (K+) across the apical membrane of the parietal cell, leading to the secretion of hydrochloric acid into the stomach lumen.[1] **Revaprazan**, being a weak base, accumulates in the acidic environment of the parietal cell canaliculus and competitively binds to the K+-binding



site of the H+/K+ ATPase.[2][3] This binding is reversible, meaning that as the concentration of **revaprazan** decreases, the pump can resume its function.[3] This contrasts with PPIs, which form a covalent bond with the enzyme, leading to irreversible inhibition.[1]

Key Features of Revaprazan as a Research Tool:

- Reversible Inhibition: Allows for the study of the dynamic nature of proton pump activity and its regulation.
- Rapid Onset of Action: Enables precise temporal control in experiments investigating acid secretion.[1][7]
- K+-Competitive Mechanism: Provides a specific tool to probe the role of potassium in the catalytic cycle of the H+/K+ ATPase.
- No Acid Activation Required: Unlike PPIs, revaprazan does not require an acidic environment for activation, simplifying in vitro experimental setups.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for **revaprazan**, facilitating its application in various experimental models.

Table 1: In Vitro Inhibitory Potency of Revaprazan



Parameter	Value	Species/Syste m	рН	Reference
IC50	0.350 μΜ	Hog gastric H+/K+ ATPase	6.1	[8]
IC50	0.1 μΜ	Hog gastric H+/K+ ATPase (ion leaky vesicles)	Not Specified	[9]
Ki	6.4 nM	Hog gastric H+/K+ ATPase	Not Specified	[9]
Kd	26.4 nM	Hog gastric H+/K+ ATPase	Not Specified	[9]

Table 2: In Vivo Pharmacodynamic Effects of **Revaprazan** in Healthy Male Subjects

Dosage	Parameter	Day 1	Day 7	Reference
100 mg	Median Intragastric pH	-	3.2	[10]
150 mg	Median Intragastric pH	-	3.9	[10]
200 mg	Median Intragastric pH	3.5	4.2	[10]
200 mg	Mean % Time pH ≥ 4	28.1%	34.2%	[5]
200 mg	Mean Intragastric pH (H. pylori negative)	2.5	2.8	[10]
200 mg	Mean Intragastric pH (H. pylori positive)	4.7	6.0	[10]



Experimental Protocols Protocol 1: In Vitro H+/K+ ATPase Inhibition Assay

This protocol describes how to assess the inhibitory activity of **revaprazan** on the gastric H+/K+ ATPase using isolated enzyme preparations.

Materials:

- Lyophilized hog gastric H+/K+ ATPase vesicles
- Assay Buffer (e.g., 40 mM Tris-HCl, pH 6.5)
- ATP solution
- Magnesium Chloride (MgCl2) solution
- Potassium Chloride (KCl) solution
- **Revaprazan** stock solution (in DMSO)
- Phosphate detection reagent (e.g., Malachite Green)
- 96-well microplate
- · Plate reader

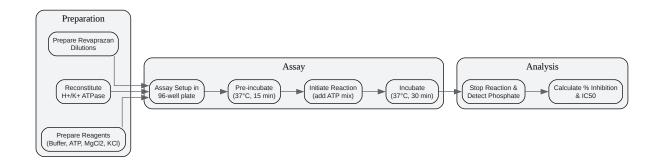
Procedure:

- Reconstitute Enzyme: Reconstitute the lyophilized H+/K+ ATPase vesicles according to the manufacturer's instructions.
- Prepare Reagents: Prepare working solutions of ATP, MgCl2, and KCl in the assay buffer.
- Prepare Revaprazan Dilutions: Prepare a serial dilution of revaprazan in the assay buffer.
 Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
- Assay Setup:

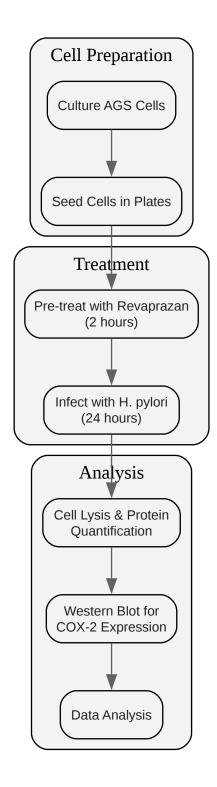


- Add 50 μL of assay buffer to each well of a 96-well plate.
- Add 10 μL of the appropriate revaprazan dilution or vehicle (DMSO) to the wells.
- \circ Add 20 µL of the reconstituted H+/K+ ATPase vesicles.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate Reaction: Start the reaction by adding 20 μL of a pre-warmed ATP/MgCl2/KCl mixture.
- Incubate: Incubate the plate at 37°C for 30 minutes.
- Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's protocol.
- Data Analysis: Calculate the percentage of inhibition for each revaprazan concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a doseresponse curve.

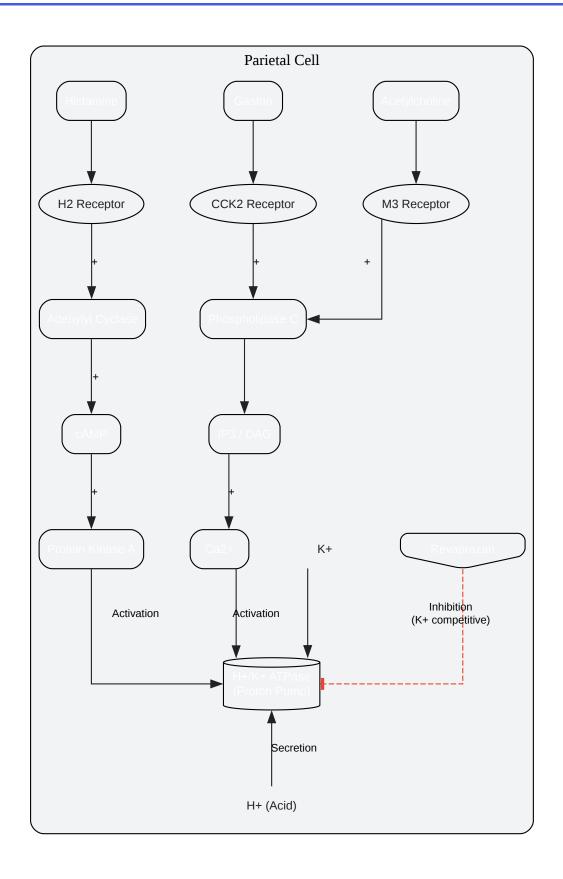












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